molecular formula C21H38O4 B14728453 Dioctyl ethylidenepropanedioate CAS No. 5468-26-8

Dioctyl ethylidenepropanedioate

Cat. No.: B14728453
CAS No.: 5468-26-8
M. Wt: 354.5 g/mol
InChI Key: XMWPSUYSCMSEMQ-UHFFFAOYSA-N
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Description

However, several structurally related dioctyl esters, such as dioctyl phthalate (DOP), dioctyl adipate (DOA), and dioctyl methylphosphonate, are documented. This article will focus on comparing these analogous compounds, emphasizing their chemical properties, applications, and regulatory profiles. The absence of specific data on "Dioctyl ethylidenepropanedioate" in the evidence necessitates reliance on structurally similar compounds for inferential analysis .

Properties

CAS No.

5468-26-8

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

dioctyl 2-ethylidenepropanedioate

InChI

InChI=1S/C21H38O4/c1-4-7-9-11-13-15-17-24-20(22)19(6-3)21(23)25-18-16-14-12-10-8-5-2/h6H,4-5,7-18H2,1-3H3

InChI Key

XMWPSUYSCMSEMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=CC)C(=O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctyl ethylidenepropanedioate typically involves the esterification of ethylidenepropanedioic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Dioctyl ethylidenepropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Dioctyl ethylidenepropanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing biodegradable medical implants.

    Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their mechanical properties.

Mechanism of Action

The mechanism of action of dioctyl ethylidenepropanedioate involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is primarily physical, involving van der Waals forces and hydrogen bonding.

Comparison with Similar Compounds

Overview of Comparable Dioctyl Esters

Dioctyl Phthalate (DOP)

  • CAS Number : 117-84-0
  • Molecular Formula : C24H38O4
  • Synonyms: Bis(2-ethylhexyl) phthalate, DEHP
  • Applications : Widely used as a plasticizer in polyvinyl chloride (PVC) products, including medical tubing and packaging materials .
  • Regulatory Status : Restricted under REACH due to endocrine-disrupting properties .

Dioctyl Adipate (DOA)

  • CAS Number: Not explicitly listed in evidence.
  • Molecular Formula : C22H42O4 (inferred from adipic acid structure).
  • Synonyms: Bis(2-ethylhexyl) adipate, Adipic acid dioctyl ester.
  • Applications : A low-temperature plasticizer for PVC and synthetic rubbers, favored for its flexibility in cold environments .

Dioctyl Methylphosphonate

  • CAS Number : 1832-68-4
  • Molecular Formula : C17H37O3P
  • Applications : Used in chemical synthesis and as a solvent extractant in nuclear fuel processing .

Comparative Analysis of Dioctyl Esters

Structural and Functional Differences

Property Dioctyl Phthalate (DOP) Dioctyl Adipate (DOA) Dioctyl Methylphosphonate
Core Structure Phthalate (aromatic) Adipate (aliphatic) Methylphosphonate (organophosphate)
Polarity Low Moderate High (due to P=O bond)
Primary Use PVC plasticizer Low-temp plasticizer Solvent/extractant
Regulatory Concerns High (endocrine disruptor) Moderate (low toxicity) High (regulated under CWC)

Physical-Chemical Data

Property DOP DOA Dioctyl Methylphosphonate
Molecular Weight 390.56 g/mol 370.57 g/mol 320.45 g/mol
Boiling Point 385°C 235°C (at 4 mmHg) Not available
Density 0.986 g/cm³ 0.927 g/cm³ ~1.01 g/cm³ (estimated)

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